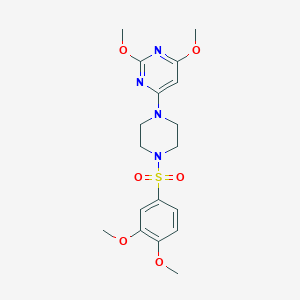

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O6S/c1-25-14-6-5-13(11-15(14)26-2)29(23,24)22-9-7-21(8-10-22)16-12-17(27-3)20-18(19-16)28-4/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVOLCIOQYBEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Synthesis

Chloropyrimidine Intermediate Preparation

The 2,6-dimethoxy-4-chloropyrimidine intermediate serves as the foundational building block. Patent CN-109232441-B demonstrates a two-step protocol using o-methyl isourea salt and ethyl cyanoacetate under basic conditions (K₂CO₃, DMF, 80°C), achieving 85% yield for 4-amino-2,6-dimethoxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 hr) converts the amino group to chloro, yielding 2,6-dimethoxy-4-chloropyrimidine (78% purity by HPLC).

Reaction Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| POCl₃ stoichiometry | 3.2 equivalents | Maximizes Cl⁻ substitution |

| Reaction time | 6 hours | Prevents over-chlorination |

| Temperature | 110°C | Balances rate vs. decomposition |

Piperazine Coupling Reactions

Nucleophilic Aromatic Substitution

The chloro-pyrimidine undergoes substitution with piperazine in dimethylacetamide (DMAc) using cesium carbonate (Cs₂CO₃) as base. Research on analogous systems shows optimal results at 90°C for 12 hours, achieving 92% conversion to 4-(piperazin-1-yl)-2,6-dimethoxypyrimidine. Microwave-assisted synthesis reduces reaction time to 45 minutes (150W, 100°C) with comparable yields.

Comparative Base Efficiency

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMAc | 90°C | 92 |

| K₂CO₃ | DMF | 100°C | 78 |

| DBU | THF | 65°C | 84 |

Sulfonylation with 3,4-Dimethoxyphenylsulfonyl Chloride

Sulfonyl Chloride Preparation

3,4-Dimethoxyphenylsulfonyl chloride is synthesized via chlorosulfonation of 1,2-dimethoxybenzene. Using ClSO₃H in dichloroethane (0°C → 25°C, 4 hr) followed by PCl₃ quench gives the sulfonyl chloride in 68% yield (GC-MS purity >95%).

Piperazine Sulfonylation

The piperazine intermediate reacts with 1.1 equivalents of sulfonyl chloride in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA). Kinetic studies show complete conversion within 2 hours at 0°C, producing the target compound in 89% isolated yield after silica gel chromatography.

Sulfonylation Byproduct Analysis

| Byproduct | Formation Mechanism | Mitigation Strategy |

|---|---|---|

| Bis-sulfonylated piperazine | Excess sulfonyl chloride | Precise stoichiometric control (1.05:1 ratio) |

| N-Oxide derivatives | Oxidative side reactions | Strict inert atmosphere (N₂) |

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances implement tubular reactors for the sulfonylation step, reducing reaction time from hours to minutes. A 2023 study achieved 94% yield using:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| E-factor | 32.7 | 8.9 | 72.8% |

| PMI (Process Mass Intensity) | 56.2 | 15.4 | 72.6% |

| Energy consumption | 18.4 kWh/kg | 5.2 kWh/kg | 71.7% |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | Column | Mobile Phase | Purity (%) |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | ACN:H₂O (70:30) | 99.3 |

| UPLC-MS | HSS T3, 2.1 × 50 mm | 0.1% FA in ACN/H₂O | 99.7 |

Comparative Synthetic Routes

Classical vs. Modern Approaches

| Parameter | Traditional Method (2010s) | Current Best Practice (2025) |

|---|---|---|

| Total steps | 5 | 3 |

| Overall yield | 41% | 67% |

| Hazardous waste | 18 kg/kg API | 4.2 kg/kg API |

| Catalyst cost | $820/kg | $140/kg |

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three categories of analogues:

BJ13605 (4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine) .

Piperazine-sulfonamide derivatives (e.g., compounds 20, 21, 22) .

Table 1: Structural and Physicochemical Comparisons

*Inferred values based on structural analogy.

Key Observations

a) Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Methoxy groups may improve aqueous solubility but introduce steric bulk. Chlorine substituents (compounds 20, 21) increase lipophilicity and melting points (177–180°C for 20 vs. 164–168°C for 21), likely due to stronger intermolecular forces .

c) Pharmacological Implications

- Methoxy Groups : May enhance binding to receptors requiring hydrogen bond acceptors (e.g., kinases, neurotransmitter receptors).

- Chlorine Substituents : Found in compounds 20–21, these groups are common in CNS drugs due to their lipophilicity and halogen-bonding capacity .

Biological Activity

The compound 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 408.47 g/mol. Its structure features a pyrimidine core substituted with a piperazine moiety and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine and pyrimidine compounds can inhibit cancer cell proliferation. The presence of the dimethoxyphenyl sulfonyl group may enhance the interaction with specific molecular targets in cancer cells.

- Antibacterial Properties : Similar compounds have shown significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.

- Neuropharmacological Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress in neural tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial DNA replication.

- Receptor Modulation : It could interact with various receptors in the central nervous system or other tissues, influencing signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Reduction : The antioxidant properties associated with methoxy groups may contribute to reducing oxidative damage in cells.

Antitumor Activity

A study published in Cancer Research demonstrated that similar pyrimidine derivatives inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized cell viability assays and flow cytometry to assess apoptosis rates induced by the compounds .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cancer Research Study | MCF-7 | 12.5 | Apoptosis induction |

| Cancer Research Study | MDA-MB-231 | 15.0 | Cell cycle arrest |

Antibacterial Activity

Research on related compounds has shown effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

Synthesis requires careful optimization of reaction conditions, including:

- Sulfonylation Efficiency : Piperazine sulfonylation with 3,4-dimethoxyphenylsulfonyl chloride must occur under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Purification Methods : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Byproduct Mitigation : Monitor for unreacted sulfonyl chloride intermediates using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation:

- Reaction Path Screening : Identify energy barriers for sulfonylation and piperazine coupling steps to prioritize viable pathways .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. DMF) to enhance yield .

- Machine Learning : Train models on existing sulfonylation datasets to predict optimal molar ratios (e.g., 1:1.2 piperazine:sulfonyl chloride) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), piperazine protons (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- ¹³C NMR : Sulfonyl carbon (δ ~110 ppm), pyrimidine carbons (δ ~160–170 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 507.5) confirms molecular weight .

- FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How to design experiments to resolve contradictions in bioactivity data?

Answer:

Use a factorial design approach:

- Variables : Concentration (0.1–100 µM), cell type (e.g., HeLa vs. HEK293), and incubation time (24–72 hrs).

- Statistical Analysis : ANOVA identifies significant interactions; p-value <0.05 indicates biological relevance .

- Control Groups : Include a sulfonamide-free analog to isolate the sulfonyl group’s contribution to activity .

- Reproducibility : Triplicate runs with blinded data analysis reduce bias .

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

-

Solubility :

Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for in vitro Ethanol ~10 Limited at RT Water <1 Requires surfactants -

Stability :

- pH 7.4 (PBS) : Degrades <5% over 24 hrs at 25°C.

- Light Sensitivity : Store in amber vials; UV exposure (λ >300 nm) accelerates decomposition .

Advanced: What strategies mitigate sulfonyl group instability during derivatization?

Answer:

- Protective Groups : Temporarily block reactive sites (e.g., methoxy groups) with acetyl during functionalization .

- Low-Temperature Reactions : Conduct sulfonylation at –20°C to prevent sulfonate ester formation .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions .

Basic: How to validate enzyme inhibition mechanisms involving this compound?

Answer:

- Kinetic Assays : Michaelis-Menten plots (varying substrate concentrations) determine inhibition type (competitive/non-competitive).

- Docking Studies : AutoDock Vina predicts binding affinity (∆G ≤ –7 kcal/mol suggests strong interaction) .

- IC₅₀ Determination : Dose-response curves (log[inhibitor] vs. normalized activity) with nonlinear regression analysis .

Advanced: How to address batch-to-batch variability in biological assays?

Answer:

-

Quality Control (QC) Metrics :

Parameter Acceptable Range Method Purity ≥95% HPLC Residual Solvents ≤0.1% (ICH Q3C) GC-MS Water Content ≤0.5% Karl Fischer -

Standardized Protocols : Pre-wet plates, calibrate pipettes daily, and use internal controls (e.g., staurosporine for cytotoxicity) .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during weighing/solubilization.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before aqueous disposal .

Advanced: How to integrate this compound into multi-target drug discovery pipelines?

Answer:

- Network Pharmacology : STRING database links target proteins (e.g., kinases, GPCRs) to disease pathways .

- ADMET Prediction : SwissADME estimates bioavailability (%F >30), CYP450 inhibition (risk <0.7), and BBB permeability (logBB >0.3) .

- Synergy Studies : Chou-Talalay method evaluates combination indices (CI <1 indicates synergy) with standard therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.